molecular formula C17H13ClN4O B159172 alpha-Hydroxyalprazolam CAS No. 37115-43-8

alpha-Hydroxyalprazolam

Cat. No. B159172
Key on ui cas rn: 37115-43-8
M. Wt: 324.8 g/mol
InChI Key: ZURUZYHEEMDQBU-UHFFFAOYSA-N
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Patent
US04501698

Procedure details

The TLC test indicated that the reaction was not yet complete so another 1 g of paraformaldehyde was added 45 minutes after the first. Heating of the reaction mixture was continued at 125° C. After 1.5 hours total heating, a second TLC sample was taken and analyzed as above and it indicated that the estazolam was almost all consumed. To ensure complete reaction, another 0.5 g of paraformaldehyde was added and heating of the mixture was continued at 125° C. for another 45 minutes (2.25 hours total heating time), at which time testing by TLC analysis indicated reaction was substantially complete to form 1-(hydroxymethyl)-8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
estazolam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:18]3[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:17]=3[N:16]3[C:12](=[N:13][N:14]=[CH:15]3)[CH2:11][N:10]=2)=[CH:7][CH:8]=1>>[OH:2][CH2:1][C:15]1[N:16]2[C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:18]=3[C:9]([C:6]3[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=3)=[N:10][CH2:11][C:12]2=[N:13][N:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=O
Step Two
Name
estazolam
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 45 minutes after the first
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
Heating of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was continued at 125° C
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
heating of the mixture
WAIT
Type
WAIT
Details
was continued at 125° C. for another 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
(2.25 hours total heating time)
Duration
2.25 h
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC1=NN=C2N1C1=C(C(=NC2)C2=CC=CC=C2)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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